molecular formula C17H19N3O5S B4971856 1-(4-methoxy-3-nitrophenyl)sulfonyl-4-phenylpiperazine

1-(4-methoxy-3-nitrophenyl)sulfonyl-4-phenylpiperazine

Cat. No.: B4971856
M. Wt: 377.4 g/mol
InChI Key: LUPZOWKBNLVFPG-UHFFFAOYSA-N
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Description

1-(4-Methoxy-3-nitrophenyl)sulfonyl-4-phenylpiperazine is a chemical compound with the molecular formula C17H19N3O5S. It is characterized by the presence of a piperazine ring substituted with a phenyl group and a sulfonyl group attached to a methoxy-nitrophenyl moiety.

Preparation Methods

The synthesis of 1-(4-methoxy-3-nitrophenyl)sulfonyl-4-phenylpiperazine typically involves the following steps:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of automated reactors and continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

1-(4-Methoxy-3-nitrophenyl)sulfonyl-4-phenylpiperazine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, nucleophiles like amines or thiols, and oxidizing agents such as potassium permanganate . Major products formed from these reactions include amino derivatives, substituted phenyl derivatives, and oxidized products .

Scientific Research Applications

1-(4-Methoxy-3-nitrophenyl)sulfonyl-4-phenylpiperazine has several scientific research applications:

Comparison with Similar Compounds

Properties

IUPAC Name

1-(4-methoxy-3-nitrophenyl)sulfonyl-4-phenylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O5S/c1-25-17-8-7-15(13-16(17)20(21)22)26(23,24)19-11-9-18(10-12-19)14-5-3-2-4-6-14/h2-8,13H,9-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUPZOWKBNLVFPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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